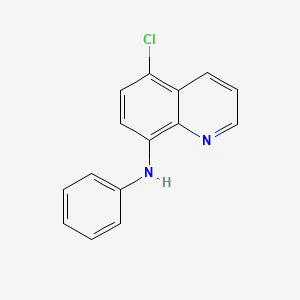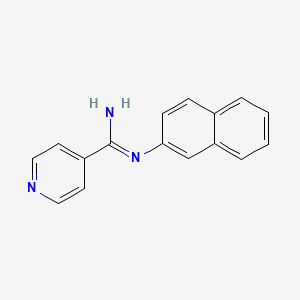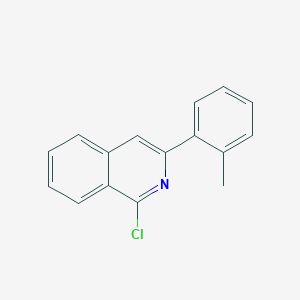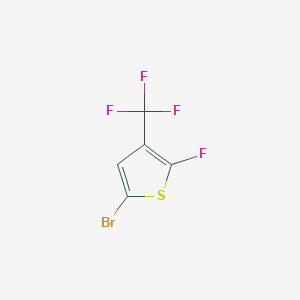
4-Amino-2-(2-aminophenyl)isoindoline-1,3-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Amino-2-(2-aminophenyl)isoindoline-1,3-dione is a heterocyclic compound characterized by an isoindoline nucleus and carbonyl groups at positions 1 and 3.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-Amino-2-(2-aminophenyl)isoindoline-1,3-dione typically involves the condensation reaction of an aromatic primary amine with a maleic anhydride derivative. This classic route offers a straightforward and versatile pathway to access a variety of substituted isoindoline-1,3-diones . Additionally, transition-metal-catalyzed reactions and organocatalytic methods have been employed to construct these complex heterocyclic structures .
Industrial Production Methods
Industrial production methods for this compound often involve solventless conditions to promote green chemistry principles. For instance, simple heating and relatively quick solventless reactions have been used to synthesize isoindoline-1,3-dione derivatives . These methods aim to minimize environmental impact while maximizing yield and efficiency.
Análisis De Reacciones Químicas
Types of Reactions
4-Amino-2-(2-aminophenyl)isoindoline-1,3-dione undergoes various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, leading to the formation of oxidized products.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, resulting in reduced products.
Substitution: This reaction involves the replacement of one functional group with another, leading to the formation of substituted derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include furfural, dimethylhydrazine, and maleimides . Reaction conditions often involve moderate to high temperatures and the use of catalysts to facilitate the desired transformations.
Major Products Formed
The major products formed from these reactions include various substituted isoindoline-1,3-dione derivatives, which can exhibit different chemical and biological properties depending on the nature of the substituents .
Aplicaciones Científicas De Investigación
Mecanismo De Acción
The mechanism of action of 4-Amino-2-(2-aminophenyl)isoindoline-1,3-dione involves its interaction with specific molecular targets and pathways. For example, it has been shown to modulate the dopamine receptor D2, interacting with the main amino acid residues at its allosteric binding site . This interaction can influence the receptor’s activity, leading to potential therapeutic effects in neurological disorders.
Comparación Con Compuestos Similares
4-Amino-2-(2-aminophenyl)isoindoline-1,3-dione can be compared with other similar compounds within the isoindoline-1,3-dione family. Some of these similar compounds include:
2-(4-aminophenyl)isoindoline-1,3-dione: This compound shares a similar structure but differs in the position of the amino group.
2-(2-(3,4-dihydroxyphenyl)ethyl)isoindoline-1,3-dione: This derivative has additional hydroxyl groups, which can influence its chemical reactivity and biological activity.
The uniqueness of this compound lies in its specific substitution pattern, which can confer distinct chemical and biological properties compared to other isoindoline-1,3-dione derivatives.
Propiedades
Número CAS |
93717-92-1 |
|---|---|
Fórmula molecular |
C14H11N3O2 |
Peso molecular |
253.26 g/mol |
Nombre IUPAC |
4-amino-2-(2-aminophenyl)isoindole-1,3-dione |
InChI |
InChI=1S/C14H11N3O2/c15-9-5-1-2-7-11(9)17-13(18)8-4-3-6-10(16)12(8)14(17)19/h1-7H,15-16H2 |
Clave InChI |
WFFZCIWLLWIWKY-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C(=C1)N)N2C(=O)C3=C(C2=O)C(=CC=C3)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![methyl 5-bromo-1H-pyrrolo[3,2-b]pyridine-2-carboxylate](/img/structure/B11862848.png)

![5-Chloro-3-(4-fluorophenyl)pyrazolo[1,5-a]pyrimidine](/img/structure/B11862861.png)
![1-[(4-Methoxyphenyl)methyl]-1,2,3,4,5,8-hexahydroisoquinoline](/img/structure/B11862869.png)
![Ethyl 3,6-dihydro-2H-[1,4]dioxino[2,3-f]indole-7-carboxylate](/img/structure/B11862886.png)

![5-Methylindolo[1,2-b][2,7]naphthyridin-12(6H)-one](/img/structure/B11862895.png)




